3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one
CAS No.:
Cat. No.: VC15904154
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN2O |
|---|---|
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 3-amino-4-(2-chlorophenyl)-1-(3-methylphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C16H15ClN2O/c1-10-5-4-6-11(9-10)19-15(14(18)16(19)20)12-7-2-3-8-13(12)17/h2-9,14-15H,18H2,1H3 |
| Standard InChI Key | GESSSQOIMVUDOF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a central azetidin-2-one ring (a four-membered β-lactam) substituted at positions 1, 3, and 4. The 1-position is occupied by a meta-tolyl group (3-methylphenyl), while the 4-position bears a 2-chlorophenyl moiety. A primary amine group is attached at the 3-position, contributing to potential hydrogen-bonding interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅ClN₂O |
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 3-amino-4-(2-chlorophenyl)-1-(3-methylphenyl)azetidin-2-one |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(C(C2=O)N)C3=CC=CC=C3Cl |
| Topological Polar Surface Area | 64.3 Ų |
The stereochemistry of the molecule remains unspecified in available sources, though analogous azetidinones often exhibit chirality at the 3- and 4-positions, which could influence biological activity .
Synthesis and Chemical Reactivity
Synthetic Pathways
Azetidinones are commonly synthesized via cyclization reactions. For this compound, a plausible route involves:
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Precursor Preparation: Coupling a β-amino acid derivative with 2-chlorobenzaldehyde and m-toluidine.
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Cyclization: Intramolecular lactam formation under basic or acidic conditions.
Critical Considerations:
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The electron-withdrawing chlorine atom on the 2-chlorophenyl group may hinder ring closure, necessitating optimized reaction conditions (e.g., elevated temperatures or catalysts).
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Protecting the amine group during synthesis is essential to prevent side reactions .
Stability and Reactivity
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Lactam Ring Stability: The strained four-membered ring is prone to hydrolysis under acidic or basic conditions, yielding open-chain amides.
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Amine Reactivity: The primary amine at position 3 can participate in acylations or form Schiff bases with carbonyl compounds.
Future Research Directions
Priority Areas
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Pharmacological Profiling: Screen for antibacterial, antifungal, and anticancer activities using in vitro assays.
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Stereochemical Optimization: Synthesize enantiomers and evaluate activity-structure relationships.
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Formulation Development: Improve solubility via salt formation (e.g., hydrochloride) or nanoencapsulation .
Challenges
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